Sodium 5-methylthiazole-2-carboxylate
Overview
Description
Sodium 5-methylthiazole-2-carboxylate is a chemical compound with the molecular formula C5H4NNaO2S . It is used in the synthesis of various specialty chemicals .
Synthesis Analysis
The synthesis of Sodium 5-methylthiazole-2-carboxylate or related compounds often involves condensation reactions . For instance, a group of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues was produced via the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in EtOH .Molecular Structure Analysis
The molecular structure of Sodium 5-methylthiazole-2-carboxylate consists of a thiazole ring, which is a type of heterocycle that contains sulfur and nitrogen . The pi (π) electrons in the ring are free to move from one bond to other bonds, giving the ring aromatic properties .Chemical Reactions Analysis
Thiazole compounds, including Sodium 5-methylthiazole-2-carboxylate, have many reactive positions where various types of reactions, such as donor–acceptor, nucleophilic, and oxidation reactions, may take place .Physical And Chemical Properties Analysis
Sodium 5-methylthiazole-2-carboxylate has a molecular weight of 165.145 Da . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Chemical Properties
Understanding the synthesis process and chemical properties of “Sodium 5-methylthiazole-2-carboxylate” can provide insights into its potential applications. For example, thiazoles are known for their diverse biological activities and are used in the synthesis of various medicinally relevant molecules .
Biological Activity
Investigating the biological activity of thiazoles can reveal potential therapeutic uses. Thiazoles have been studied for their antifungal , anticancer , and enzyme inhibition properties .
Medicinal Chemistry
Exploring the role of thiazoles in medicinal chemistry could uncover applications in drug design and development. Thiazoles are present in several clinically used anticancer medicines .
Safety And Hazards
While specific safety and hazard information for Sodium 5-methylthiazole-2-carboxylate was not found, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Thiazole compounds, including Sodium 5-methylthiazole-2-carboxylate, have been an important focus in the world of chemistry for many decades . They have potential applications in the development of various drugs and biologically active agents . Future research may focus on further exploring these applications and developing new synthesis methods.
properties
IUPAC Name |
sodium;5-methyl-1,3-thiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S.Na/c1-3-2-6-4(9-3)5(7)8;/h2H,1H3,(H,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKXLNYVOQXJJG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4NNaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677260 | |
Record name | Sodium 5-methyl-1,3-thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 5-methylthiazole-2-carboxylate | |
CAS RN |
1107062-31-6 | |
Record name | Sodium 5-methyl-1,3-thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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